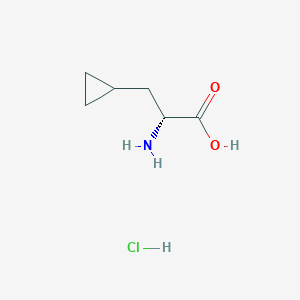
(R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-cyclopropylpropanoic acid hydrochloride is a chiral amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method includes the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions to form the desired amino acid derivative.
Industrial Production Methods
Industrial production of ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-cyclopropylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique cyclopropyl group imparts rigidity to the molecular structure, making it valuable in the design of novel compounds.
Biology
In biological research, this compound is studied for its potential role in modulating enzyme activity and protein interactions. Its chiral nature makes it a useful tool in studying stereochemistry and chiral recognition processes.
Medicine
In medicinal chemistry, ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the production of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-cyclopropylpropanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
Cyclopropylalanine: A structurally similar amino acid with a cyclopropyl group.
Cyclopropylglycine: Another related compound with a cyclopropyl group attached to the glycine backbone.
Uniqueness
®-2-Amino-3-cyclopropylpropanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the cyclopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
1260606-51-6 |
|---|---|
Fórmula molecular |
C6H12ClNO2 |
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-cyclopropylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m1./s1 |
Clave InChI |
MHAANNBRVRNYCJ-NUBCRITNSA-N |
SMILES isomérico |
C1CC1C[C@H](C(=O)O)N.Cl |
SMILES canónico |
C1CC1CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


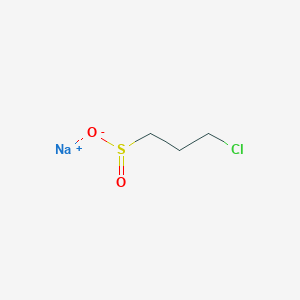
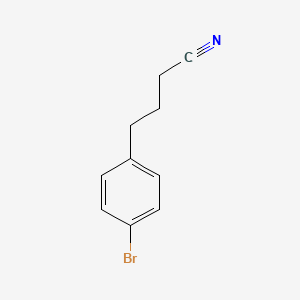
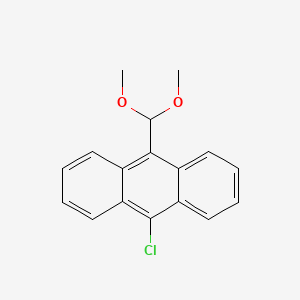
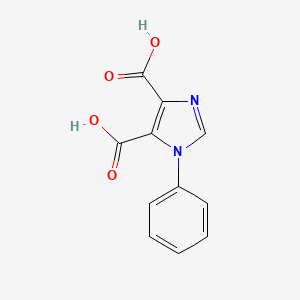
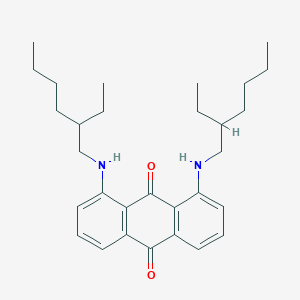

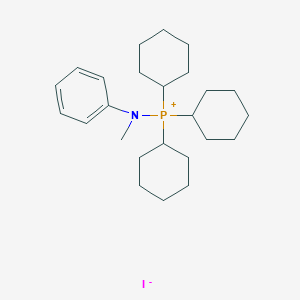
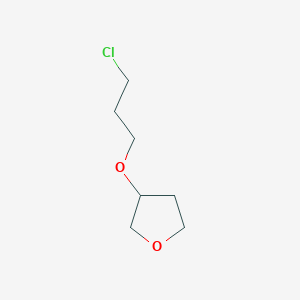
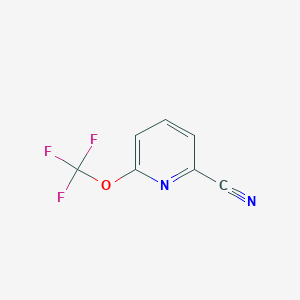
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
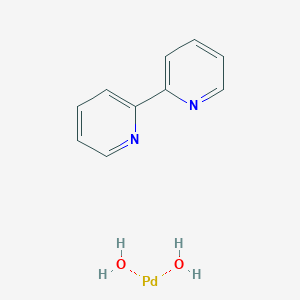
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
